Aldrin-transdiol

Übersicht

Beschreibung

Aldrin-transdiol is a metabolite of aldrin, an organochlorine insecticide. Aldrin and its derivatives, including this compound, have been widely used in agriculture to control soil pests. due to their persistence in the environment and potential toxicity, their use has been restricted in many countries .

Vorbereitungsmethoden

Aldrin-transdiol can be synthesized through the microbial degradation of aldrin. Specific strains of microorganisms, such as Pseudonocardia spp., have been identified to convert aldrin to this compound . The degradation process involves the addition of aldrin to a microbial culture and incubation under controlled conditions, typically at 25°C in the absence of light .

Analyse Chemischer Reaktionen

Epoxide Ring-Opening Mechanism

Dieldrin undergoes enzymatic hydrolysis via epoxide hydrolases, cleaving the epoxide group to form trans-dihydrodiol derivatives. This reaction dominates in mammals with high microsomal enzyme activity (e.g., mice, rabbits) but is less prevalent in primates .

Key Steps :

- Oxidative Formation of Ketol Intermediate : Dieldrin is first oxidized to a ketol intermediate (12-hydroxydieldrin).

- Reduction to Diols : The ketol undergoes reduction to yield both cis- and trans-aldrin-diols.

- Isomerization : Cis-diol converts irreversibly to the more stable trans-diol configuration .

Metabolic Pathways Across Species

| Species | Primary Pathway | Excretion of Aldrin-Transdiol (%) | Half-Life (Days) |

|---|---|---|---|

| Mouse | Epoxide ring opening | 23% | 5–7 |

| Rat | Direct oxidation | 1–2% | 10–14 |

| Rabbit | Epoxide ring opening | 2% | 8–10 |

| Rhesus Monkey | Direct oxidation | 3% | 20–25 |

| Chimpanzee | Direct oxidation | <1% | 30+ |

Notes :

- Mice exhibit the highest metabolic rate, with 33% of administered dieldrin metabolized within 10 days .

- Primates predominantly metabolize dieldrin via oxidation to 12-hydroxydieldrin rather than diol formation .

Chemical Stability

- Thermal Stability : Stable under ambient conditions but decomposes at high temperatures (>300°C), forming chlorinated benzenes and phenols .

- Photolytic Degradation : Reacts with α-diketones under UV light (λ < 290 nm) to regenerate dieldrin .

Biotransformation

- Microbial Action : Pseudomonas and Rhodococcus strains catalyze diol dehydrogenation to form aldrin dicarboxylic acid .

- Enzymatic Catalysis : Epoxide hydrolases and cytochrome P450 monooxygenases drive regioselective diol formation .

Toxicological Implications

- Mutagenicity : No mutagenic activity observed in Salmonella typhimurium assays, even at high doses (20 mg/kg) .

- Hepatotoxicity : Chronic exposure in mice induces hepatic hypertrophy due to sustained microsomal enzyme induction .

Analytical Detection Methods

| Technique | Sensitivity (LOD) | Key Metabolites Identified | Reference |

|---|---|---|---|

| GC-MS | 0.1 ppb | This compound, 12-hydroxydieldrin | |

| HPLC-UV | 1.0 ppb | Cis-diol, trans-diol | |

| Radiolabel Tracing | N/A | Quantified excretion kinetics |

Environmental Persistence

Wissenschaftliche Forschungsanwendungen

Environmental Science

Aldrin-transdiol plays a significant role in the degradation pathways of persistent organic pollutants. Research has demonstrated that this compound can be hydroxylated to form 9-syn-hydroxyaldrin-trans-diol, indicating its involvement in the metabolic processes that mitigate environmental contamination from aldrin and dieldrin .

Table 1: Degradation Pathways of Aldrin and this compound

| Compound | Degradation Pathway | Main Metabolites |

|---|---|---|

| Aldrin | Oxidation, Reduction, Hydroxylation | Dieldrin, this compound |

| This compound | Hydroxylation | 9-syn-Hydroxyaldrin-trans-diol |

Microbiology

The microbial degradation of aldrin and its metabolites is a critical area of study. Various microorganisms have been identified that can convert aldrin into this compound, showcasing its potential for bioremediation. For instance, certain strains of bacteria and fungi have been shown to efficiently degrade aldrin and transform it into less harmful compounds .

Case Study: Microbial Transformation

A study focused on isolating microbial strains capable of degrading aldrin revealed that specific bacteria could effectively convert aldrin into this compound under controlled laboratory conditions. This transformation was monitored using ultra-performance liquid chromatography, highlighting the potential for these microorganisms in bioremediation efforts .

Toxicology

Research into the toxic effects of this compound indicates significant neurotoxic and genotoxic impacts on various organisms. Studies have shown that exposure to this compound can lead to increased neuromuscular facilitation and depression in animal models, suggesting its potential as a neurotoxin .

Table 2: Toxicological Effects of this compound

| Effect | Observed Organism | Findings |

|---|---|---|

| Neuromuscular Facilitation | Rats | Increased spinal reflex activity |

| Genotoxicity | Human Cells | Induction of DNA damage |

Bioremediation

This compound's role in bioremediation strategies is noteworthy. The compound's ability to be further degraded by indigenous microbial strains presents an opportunity for cleaning up environments contaminated with aldrin and dieldrin. The use of microbial consortia has been proposed as an effective method for enhancing the degradation process .

Case Study: Bioremediation Application

In a field study conducted in Punjab, India, researchers applied indigenous microbial strains to contaminated soil containing aldrin residues. The results indicated a significant reduction in aldrin levels over time, with this compound identified as an intermediate product during the biodegradation process .

Wirkmechanismus

The mechanism of action of aldrin-transdiol involves its interaction with the central nervous system. It affects synaptic transmission by altering the release of neurotransmitters at the synaptic cleft . This can lead to neurotoxic effects, including increased spontaneous firing of neurons followed by a blockade .

Vergleich Mit ähnlichen Verbindungen

Aldrin-transdiol is similar to other organochlorine insecticides such as dieldrin and heptachlor. it is unique in its specific microbial degradation pathway and its distinct neurotoxic effects . Similar compounds include:

Dieldrin: A metabolite of aldrin with higher toxicity and persistence.

Heptachlor: Another organochlorine insecticide with similar environmental persistence.

Biologische Aktivität

Aldrin-transdiol, a metabolite of the insecticide aldrin, has garnered attention due to its biological activity and potential implications for human health and environmental safety. This article explores the biological activity of this compound, focusing on its degradation pathways, toxicological effects, and microbial interactions.

1. Chemical Structure and Metabolism

This compound is formed through the metabolic transformation of aldrin, primarily via hydroxylation processes. The compound can further undergo conversion to 9-syn-hydroxyaldrin-trans-diol, illustrating its potential pathways in biological systems . Understanding these metabolic pathways is crucial for assessing the compound's environmental persistence and toxicity.

2.1 Human Health Effects

Aldrin and its metabolites, including this compound, have been linked to various adverse health effects:

- Neurological Impact : Exposure to aldrin has been associated with central nervous system excitation, leading to symptoms such as convulsions and tremors. Long-term exposure can result in significant neurological impairment .

- Hepatic Effects : Studies indicate that aldrin can cause liver damage, with increased liver weight and histopathological changes observed in animal models .

- Reproductive and Developmental Toxicity : Aldrin exposure has been linked to reproductive toxicity and developmental effects in various animal studies .

2.2 Environmental Toxicity

This compound exhibits toxicity towards non-target organisms in aquatic environments. For instance, it has been shown to affect the swimming behavior of Danio rerio (zebrafish) and Daphnia pulex, indicating potential ecological risks associated with its presence in contaminated water bodies .

3. Microbial Degradation

Microbial degradation plays a significant role in the environmental fate of this compound. Various microbial strains have been identified that can metabolize aldrin and its derivatives:

- Fungal Degradation : Research has highlighted the ability of certain fungi, such as Mucor racemosus, to phosphorylate this compound, marking a novel pathway for its degradation .

- Bacterial Strains : Specific bacteria have also been reported to effectively degrade aldrin and dieldrin, contributing to bioremediation efforts in contaminated soils .

4.1 Case Study: Aquatic Toxicity

A study conducted on the effects of dieldrin (a metabolite of aldrin) on Danio rerio revealed significant behavioral alterations after exposure. The study found that dieldrin exposure led to impaired swimming patterns, which could affect predator-prey interactions in natural ecosystems .

4.2 Case Study: Hepatic Effects in Rodents

In a chronic exposure study involving rats fed with diets containing aldrin, notable increases in relative liver weight were documented alongside histopathological changes indicative of liver damage. These findings underscore the potential risks posed by chronic exposure to aldrin metabolites like this compound .

5. Summary of Biological Activities

6. Conclusion

The biological activity of this compound is multifaceted, encompassing significant toxicological effects on human health and ecological systems. Its persistence in the environment and potential for microbial degradation highlight the need for continued research into safe management practices for compounds derived from organochlorine pesticides like aldrin.

Eigenschaften

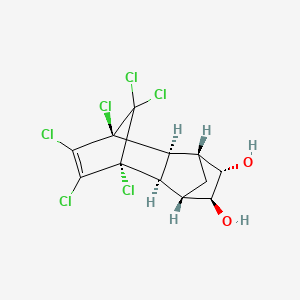

IUPAC Name |

(1S,2S,3R,4S,5S,6S,7R,8R)-1,8,9,10,11,11-hexachlorotetracyclo[6.2.1.13,6.02,7]dodec-9-ene-4,5-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Cl6O2/c13-8-9(14)11(16)5-3-1-2(6(19)7(3)20)4(5)10(8,15)12(11,17)18/h2-7,19-20H,1H2/t2-,3+,4+,5-,6-,7-,10+,11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWRDBJRTQVHAKR-FLSPZHGBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C3C(C1C(C2O)O)C4(C(=C(C3(C4(Cl)Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]3[C@@H]([C@H]1[C@@H]([C@H]2O)O)[C@]4(C(=C([C@@]3(C4(Cl)Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Cl6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40953167 | |

| Record name | trans-Aldrindiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40953167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3106-29-4 | |

| Record name | rel-(1R,2S,3S,4S,4aR,5R,8S,8aS)-5,6,7,8,9,9-Hexachloro-1,2,3,4,4a,5,8,8a-octahydro-1,4:5,8-dimethanonaphthalene-2,3-diol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3106-29-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aldrin-transdiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003106294 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-Aldrindiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40953167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALDRINDIOL, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H9AFN5YD9R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.